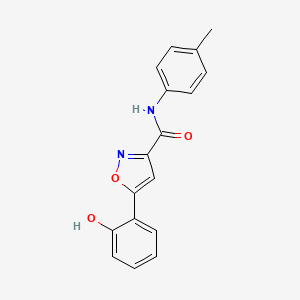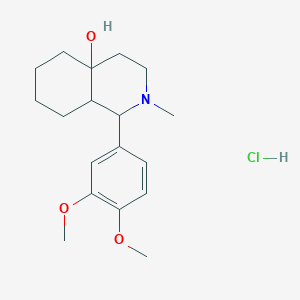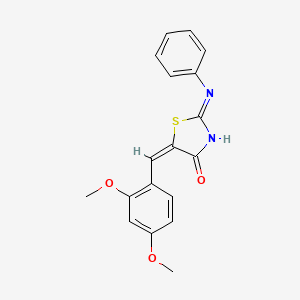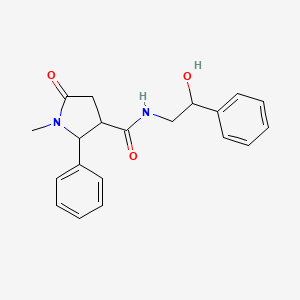
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide, also known as TAK-632, is a small molecule inhibitor of the protein kinases MEK1 and MEK2. MEK1 and MEK2 are important components of the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates cell proliferation, differentiation, and survival. TAK-632 has been shown to have potential as an anti-cancer agent, and has been the subject of scientific research in recent years.
Mecanismo De Acción
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide inhibits the activity of MEK1 and MEK2, which are important components of the MAPK signaling pathway. The MAPK pathway is involved in the regulation of cell proliferation, differentiation, and survival. Inhibition of MEK1 and MEK2 by N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide leads to the inhibition of downstream signaling pathways, which ultimately results in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has been shown to have biochemical and physiological effects on cancer cells. Studies have shown that N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide inhibits the phosphorylation of ERK1/2, which is a downstream target of the MAPK pathway. Inhibition of ERK1/2 phosphorylation leads to the inhibition of cancer cell growth and survival. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has also been shown to induce apoptosis in cancer cells, which is a form of programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide as a research tool is its specificity for MEK1 and MEK2. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has been shown to have minimal off-target effects, which makes it a valuable tool for studying the MAPK pathway. However, one limitation of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide is its solubility in aqueous solutions. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide is poorly soluble in water, which can make it difficult to use in some experimental settings.
Direcciones Futuras
There are several future directions for research on N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide. One direction is the development of new formulations of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide that improve its solubility in aqueous solutions. Another direction is the investigation of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Additionally, further research is needed to determine the optimal dosing and treatment regimens for N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide in different types of cancer.
Métodos De Síntesis
The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide is a multi-step process that involves the reaction of several chemical compounds. The first step is the reaction of 2-methylphenylamine with 3-cyano-4,5-dimethylthiophene-2-carboxylic acid to form an amide intermediate. This intermediate is then reacted with 2-chloro-4-(quinolin-4-ylamino)phenyl acetate to form N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide.
Aplicaciones Científicas De Investigación
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has been the subject of scientific research as a potential anti-cancer agent. Studies have shown that N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide inhibits the growth of cancer cells in vitro and in vivo, and has therapeutic potential for the treatment of various types of cancer, including melanoma, pancreatic cancer, and lung cancer.
Propiedades
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2-methylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3OS/c1-14-8-4-5-9-17(14)22-12-19(18-10-6-7-11-21(18)26-22)23(28)27-24-20(13-25)15(2)16(3)29-24/h4-12H,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQMNRAUKGXYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-furaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6040874.png)
![4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B6040878.png)
![2-(3-chlorophenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6040889.png)

![N-(2-methoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6040900.png)


![2-[(3-chloro-2-thienyl)carbonyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6040919.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-pyrimidinylmethyl)acetamide](/img/structure/B6040923.png)
![6-{1-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6040928.png)


![3-ethyl-4-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-methyl-2-piperazinone](/img/structure/B6040970.png)